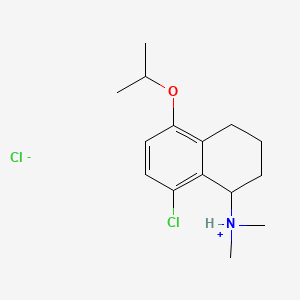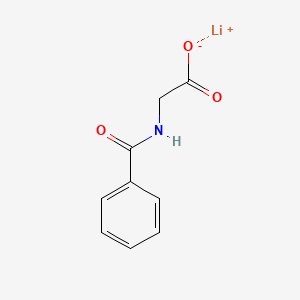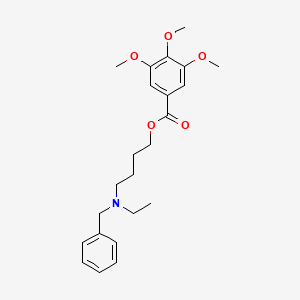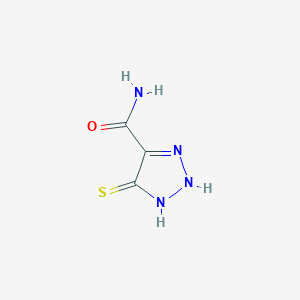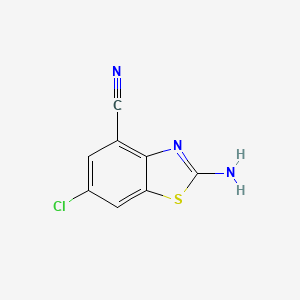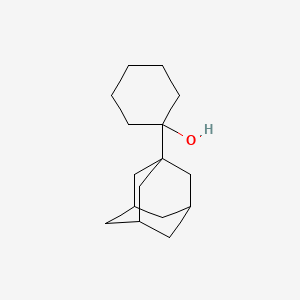
1-(1-Adamantyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)cyclohexanol is an organic compound characterized by the presence of an adamantyl group attached to a cyclohexanol moiety The adamantyl group is a tricyclic structure known for its rigidity and stability, while cyclohexanol is a six-membered ring with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)cyclohexanol can be synthesized through a Grignard-type reaction involving 1-bromoadamantane and reactive calcium. The process involves the following steps :
- Preparation of active calcium using lithium biphenylide and calcium bromide in tetrahydrofuran (THF).
- Addition of 1-bromoadamantane to the activated calcium at -78°C.
- Subsequent addition of cyclohexanone to the reaction mixture.
- Gradual warming of the mixture to -20°C and quenching with water.
- Purification through flash-column chromatography and recrystallization from hexanes.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of reactive calcium and controlled reaction conditions ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Adamantyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of adamantylcyclohexanone or adamantylcyclohexanoic acid.
Reduction: Formation of adamantylcyclohexane.
Substitution: Formation of adamantylcyclohexyl halides or ethers.
Aplicaciones Científicas De Investigación
1-(1-Adamantyl)cyclohexanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, including high-energy fuels and lubricants.
Mecanismo De Acción
The mechanism of action of 1-(1-Adamantyl)cyclohexanol involves its interaction with molecular targets and pathways. The adamantyl group imparts rigidity and stability to the compound, enhancing its binding affinity to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These properties make it a valuable scaffold for drug design and development .
Comparación Con Compuestos Similares
1-Adamantylacetic acid: Known for its use in the synthesis of sterically hindered ketenes.
1-Adamantylamine: Utilized in the development of antiviral drugs.
1-Adamantanol: A precursor for various adamantane derivatives.
Uniqueness: 1-(1-Adamantyl)cyclohexanol is unique due to the combination of the adamantyl group’s rigidity and the cyclohexanol moiety’s versatility. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
84213-80-9 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1-(1-adamantyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H26O/c17-16(4-2-1-3-5-16)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,17H,1-11H2 |
Clave InChI |
UOBODJWUBDCLBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C23CC4CC(C2)CC(C4)C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



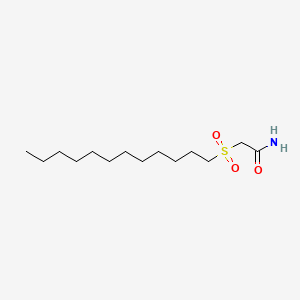
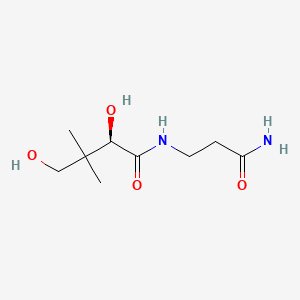
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
